molecular formula C20H37NO4S B1265631 Ethanolamine p-dodecylbenzenesulfonate CAS No. 58089-99-9

Ethanolamine p-dodecylbenzenesulfonate

Cat. No.: B1265631
CAS No.: 58089-99-9
M. Wt: 387.6 g/mol
InChI Key: FYEJWUXIXSNIDI-UHFFFAOYSA-N
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Preparation Methods

Ethanolamine p-dodecylbenzenesulfonate is typically synthesized through a sulfonation reaction. The most widely used method involves the reaction of dodecylbenzene with sulfur trioxide in a continuous reactor, such as a falling film reactor. The resulting product is then neutralized with monoethanolamine to obtain this compound . The reaction conditions usually involve a mole ratio of sulfur trioxide to dodecylbenzene of 1:1 and a temperature range of 30-60°C .

Chemical Reactions Analysis

Ethanolamine p-dodecylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield sulfonic acids, while reduction may produce amines .

Comparison with Similar Compounds

Ethanolamine p-dodecylbenzenesulfonate is similar to other alkylbenzene sulfonates, such as sodium dodecylbenzenesulfonate and triethanolamine dodecylbenzenesulfonate . it is unique in its specific combination of ethanolamine and p-dodecylbenzenesulfonate, which gives it distinct properties and applications. Similar compounds include:

Properties

IUPAC Name

2-aminoethanol;4-dodecylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3S.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;3-1-2-4/h13-16H,2-12H2,1H3,(H,19,20,21);4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEJWUXIXSNIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8069226
Record name Benzenesulfonic acid, 4-dodecyl-, compd. with 2-aminoethanol (1:1)
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Molecular Weight

387.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58089-99-9
Record name Benzenesulfonic acid, 4-dodecyl-, compd. with 2-aminoethanol (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58089-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanolamine p-dodecylbenzenesulfonate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4-dodecyl-, compd. with 2-aminoethanol (1:1)
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Record name Benzenesulfonic acid, 4-dodecyl-, compd. with 2-aminoethanol (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-dodecylbenzenesulphonic acid, compound with 2-aminoethanol (1:1)
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ETHANOLAMINE P-DODECYLBENZENESULFONATE
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